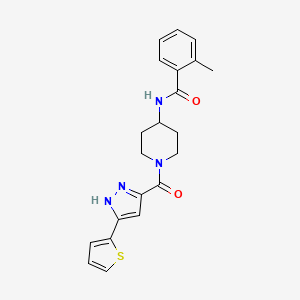

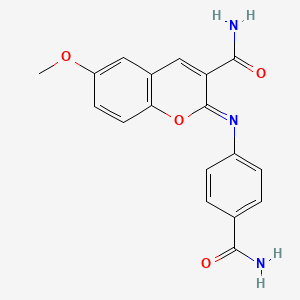

2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, similar compounds with antipyrine-like structures and benzamide derivatives have been synthesized and analyzed, which can give insights into the potential characteristics of the compound .

Synthesis Analysis

The synthesis of related antipyrine derivatives involves multiple steps, starting from basic aromatic acids and incorporating various functional groups through reactions such as amide bond formation and halogenation . For example, the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide and its chloro counterpart was achieved in good yields and characterized spectroscopically . Similarly, the synthesis of a carbon-14 labeled benzamide derivative was described, where the radioisotope was introduced via an aryllithium reaction with carbon dioxide . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

X-ray diffraction studies are a common technique used to determine the crystal structure of synthesized compounds. For instance, a related compound with a thiophene group was crystallized in the monoclinic space group and its structure was established by spectral analysis and X-ray diffraction studies . The crystal packing was found to be stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions . These techniques could be applied to analyze the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be inferred from their functional groups. The presence of amide bonds suggests susceptibility to hydrolysis under certain conditions, while the aromatic rings may participate in electrophilic substitution reactions. The related compounds studied have shown that intermolecular interactions, such as hydrogen bonding and π interactions, play a significant role in the stabilization of the molecular structure . These interactions could influence the reactivity of this compound in various chemical environments.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and crystalline structure can be deduced from the molecular structure and intermolecular interactions. The related compounds exhibit crystalline structures with specific space groups and are characterized by their melting points and solubility in different solvents . The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, can be influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic rings. Theoretical calculations, such as DFT, can provide further insights into the electronic properties and stability of the compounds .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis

The compound is involved in the synthesis of various heterocyclic compounds, particularly in the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This indicates its utility in the creation of complex chemical structures, which could have numerous applications in pharmacology and material science (Mohareb et al., 2004).

Molecular Interaction Studies

This compound has been used to study molecular interactions, particularly with receptors like the CB1 cannabinoid receptor. It helps in understanding the binding mechanisms and conformational changes in receptor-ligand interactions, which is crucial in drug design and discovery (Shim et al., 2002).

Antimicrobial Activity

Compounds containing elements of the structure of 2-methyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide have been explored for their antimicrobial properties. This includes their use in combating tuberculosis and other bacterial infections, highlighting their potential in developing new antimicrobial agents (Jeankumar et al., 2013).

Corrosion Inhibition

Benzamide derivatives, which are structurally similar to the compound , have been studied for their effectiveness as corrosion inhibitors. This suggests possible applications in protecting materials against corrosion, especially in acidic environments (Yadav et al., 2016).

Eigenschaften

IUPAC Name |

2-methyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-14-5-2-3-6-16(14)20(26)22-15-8-10-25(11-9-15)21(27)18-13-17(23-24-18)19-7-4-12-28-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,26)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERHFWQYDBRIHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2529216.png)

![2-ethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2529219.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-oxo-2,5,6,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2529220.png)

![N-(1-cyanocyclobutyl)-3-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2529223.png)

![Ethyl 4-[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2529224.png)

![Ethyl 2-[2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2529225.png)

![6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B2529227.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2529232.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-nitrobenzamide](/img/structure/B2529233.png)